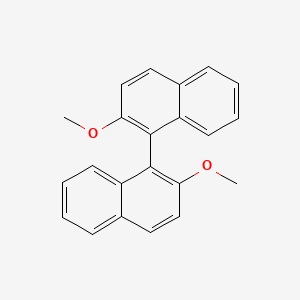

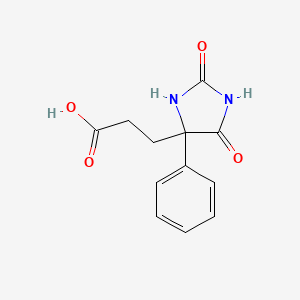

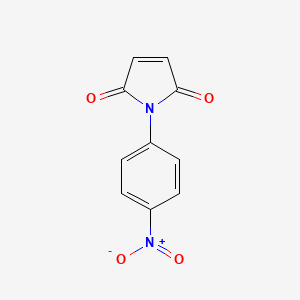

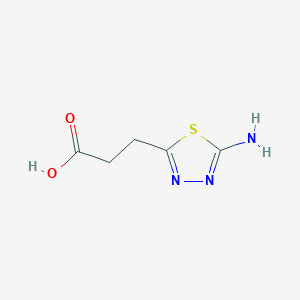

![molecular formula C11H12ClNO3 B1296991 Ethyl 2-[(4-chlorobenzoyl)amino]acetate CAS No. 39735-52-9](/img/structure/B1296991.png)

Ethyl 2-[(4-chlorobenzoyl)amino]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(4-chlorobenzoyl)amino]acetate is a chemical compound with the molecular formula C11H12ClNO3 . It is used in proteomics research .

Synthesis Analysis

Ethyl (4-chlorobenzoyl)acetate may be used to synthesize 2-(carboethoxy)-3-(4′-chloro)phenylquinoxaline 1,4-dioxide . It is also involved in tandem condensation-cyclization reactions, stereoselective ketonization-olefination of indoles, and the synthesis of antiplasmodial agents .Molecular Structure Analysis

The linear formula of Ethyl 2-[(4-chlorobenzoyl)amino]acetate is ClC6H4COCH2CO2C2H5 . Its molecular weight is 226.66 .Chemical Reactions Analysis

Ethyl (4-chlorobenzoyl)acetate is a reactant involved in various chemical reactions. These include oxidative cross-coupling via dioxygen activation with indoles, chlorination and hydrosilylation for the synthesis of α-hydroxy β-amino acid derivatives, and precursor for substrates for chiral Lewis base-catalyzed stereoselective reduction with trichlorosilane and water .Physical And Chemical Properties Analysis

Ethyl 2-[(4-chlorobenzoyl)amino]acetate has a density of 1.2±0.1 g/cm3, a boiling point of 314.1±17.0 °C at 760 mmHg, and a flash point of 128.2±19.9 °C . It has a refractive index of 1.524 .Scientific Research Applications

Tandem Condensation-Cyclization Reactions

Ethyl 2-[(4-chlorobenzoyl)amino]acetate is used as a reactant in tandem condensation-cyclization reactions . These reactions are a type of multi-component reaction where two or more reactants combine in a single reaction vessel to form complex products. This application is particularly useful in the synthesis of heterocyclic compounds, which are key structures in many pharmaceuticals and natural products.

Stereoselective Ketonization-Olefination of Indoles

This compound is also involved in the stereoselective ketonization-olefination of indoles . Indoles are a class of organic compounds that are important in pharmaceutical chemistry due to their presence in many biologically active molecules. The ability to selectively modify these structures is crucial for the development of new drugs and therapies.

Synthesis of Antiplasmodial Agents

Ethyl 2-[(4-chlorobenzoyl)amino]acetate has been used in the synthesis of antiplasmodial agents . Antiplasmodial agents are drugs used to treat malaria, a disease caused by Plasmodium parasites. The development of new antiplasmodial agents is an active area of research due to the increasing resistance of the parasites to existing drugs.

SIRT 1/2 Inhibitor Preparation

This compound is used in the preparation of SIRT 1/2 inhibitors . SIRT 1 and 2 are proteins involved in cellular regulation and have been implicated in aging and cancer. Inhibitors of these proteins can potentially be used as antitumor agents.

Synthesis of Mineralocorticoid Receptor Antagonists

Ethyl 2-[(4-chlorobenzoyl)amino]acetate is used in the synthesis of mineralocorticoid receptor antagonists . These are drugs that block the action of mineralocorticoids, hormones that regulate salt and water balance in the body. They are used to treat conditions like high blood pressure and heart failure.

Intramolecular Michael Addition Reactions

This compound is involved in intramolecular Michael addition reactions . The Michael addition is a powerful tool in organic synthesis for the construction of carbon-carbon bonds, allowing for the creation of complex molecular structures from simpler building blocks.

properties

IUPAC Name |

ethyl 2-[(4-chlorobenzoyl)amino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3/c1-2-16-10(14)7-13-11(15)8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYVZUPHHGNHQHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C1=CC=C(C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343096 |

Source

|

| Record name | ethyl 2-[(4-chlorobenzoyl)amino]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[(4-chlorobenzoyl)amino]acetate | |

CAS RN |

39735-52-9 |

Source

|

| Record name | ethyl 2-[(4-chlorobenzoyl)amino]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.